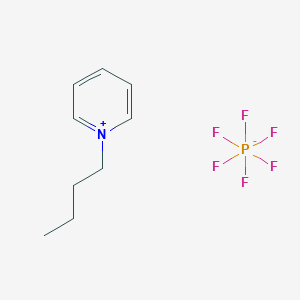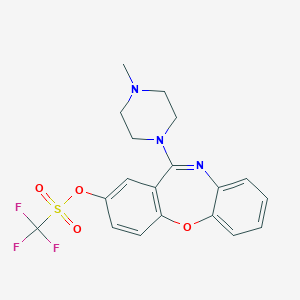
cis-1,3-Indandiol
Übersicht
Beschreibung
cis-1,3-Indandiol: is a chiral diol derived from indene, characterized by the presence of two hydroxyl groups on the first and third carbon atoms of the indane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Microbial Synthesis: One of the primary methods for preparing cis-1,3-Indandiol involves the bioconversion of indene using microbial strains such as Pseudomonas putida and Rhodococcus species. .
Chemical Synthesis: Another method involves the chemical oxidation of indene using oxidizing agents like potassium permanganate or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their high selectivity and efficiency. These processes involve the use of genetically engineered microbial strains that have been optimized for higher yields and enantiomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-1,3-Indandiol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride for halogenation, ammonia for amination.
Major Products:
Oxidation: Indanone, indanedioic acid.
Reduction: Indanol, indane.
Substitution: Indanyl chloride, indanyl amine.
Wissenschaftliche Forschungsanwendungen
cis-1,3-Indandiol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which cis-1,3-Indandiol exerts its effects involves its interaction with specific enzymes and molecular targets. In microbial bioconversion processes, the compound is formed through the action of dioxygenase enzymes that introduce oxygen atoms into the indene substrate, resulting in the formation of the diol. The molecular pathways involved include the activation of oxygen and the subsequent hydroxylation of the indene ring.
Vergleich Mit ähnlichen Verbindungen
cis-1,2-Indandiol: Another diol derived from indene, differing in the position of the hydroxyl groups.
trans-1,3-Indandiol: The trans isomer of cis-1,3-Indandiol, with hydroxyl groups on opposite sides of the indane ring.
Indanone: A ketone derivative of indane, lacking the hydroxyl groups present in this compound.
Uniqueness: this compound is unique due to its specific stereochemistry and the position of the hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its isomers and other related compounds.
Eigenschaften
IUPAC Name |
(1S,3R)-2,3-dihydro-1H-indene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-11H,5H2/t8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFVTRKZZDKQDX-DTORHVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2[C@H]1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is cis-1,3-Indandiol produced using biological methods?
A1: Research shows that this compound can be produced through the stereospecific oxidation of (R)-1-indanol by naphthalene dioxygenase (NDO) derived from the bacterium Pseudomonas sp. strain NCIB 9816-4. [] This enzymatic reaction yields this compound as the major product (71% yield) alongside other compounds like (R)-3-hydroxy-1-indanone (18.2%) and cis-1,2,3-indantriol (10.8%). []
A2: Polymers are being explored for their use in solid-liquid two-phase partitioning bioreactors. These bioreactors aim to enhance biotransformation processes by selectively absorbing and removing target compounds from the aqueous phase, improving efficiency. [] While this compound is not directly discussed in the context of bioreactors in the provided literature, its relatively hydrophilic nature, as opposed to compounds like 2-phenylethanol, suggests that it might exhibit lower absorption by polymers in such systems. [] Further research is needed to explore the interaction of this compound with various polymers and its potential applications in bioreactor technology.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)




acetic acid](/img/structure/B66199.png)



![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)


